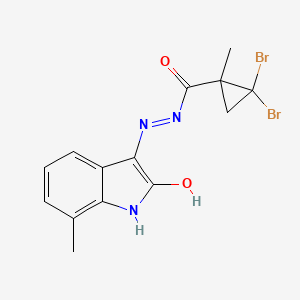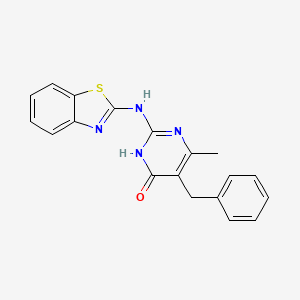![molecular formula C21H25N3O3S B6064264 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide](/img/structure/B6064264.png)
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 3,4-Dimethoxyphenyl Group: The pyridazine ring is then functionalized with a 3,4-dimethoxyphenyl group through electrophilic aromatic substitution.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with N,N-bis(prop-2-enyl)propanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyridazine derivatives.
Substitution: Various substituted aromatic and sulfanyl derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyridazine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
Uniqueness
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple types of chemical reactions, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-6-12-24(13-7-2)21(25)15(3)28-20-11-9-17(22-23-20)16-8-10-18(26-4)19(14-16)27-5/h6-11,14-15H,1-2,12-13H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDRHIXZUJRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC=C)CC=C)SC1=NN=C(C=C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B6064185.png)
![5-methyl-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6064194.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-3-butenamide](/img/structure/B6064212.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B6064215.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6064219.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6064220.png)

![4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol](/img/structure/B6064236.png)

![3-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B6064246.png)
![N-(4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6064251.png)
![N-(4-chlorophenyl)-2-[(4-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6064267.png)
![1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6064279.png)
